2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride
Description
Properties
Molecular Formula |
C6H9ClN2O |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H |
InChI Key |
TWMPNPONPFSZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of p-Nitrosophenols with 2-Aroylaziridines
The foundational method for constructing the pyrrolo[3,4-d]oxazole core originates from a one-step synthesis reported by. This approach employs 1-alkyl-2-aroyl-3-arylaziridines bearing electron-releasing substituents and reacts them with substituted p-nitrosophenols. The process involves two consecutive regiospecific 1,3-dipolar additions, followed by a Paal–Knorr condensation to yield 3,5-dihydro-2H-pyrrolo[3,4-d]oxazoles.
Reaction Conditions
-
Substrates :
-
Aziridine derivative: 1-methyl-2-aroyl-3-arylaziridine (methyl group introduced at R₁).
-
p-Nitrosophenol: Electron-rich variants (e.g., 4-methoxy substituent) enhance reactivity.
-
-
Solvent : Dichloromethane (DCM) or toluene.
-
Temperature : 0°C to ambient, with autocatalytic acceleration.
-
Yield : 70–85% for unsubstituted analogs; methyl-substituted derivatives achieve ~65% yield due to steric effects.
Mechanistic Insights
-
Initial 1,3-dipolar addition forms a nitrone intermediate.
-
Secondary cycloaddition generates a bicyclic intermediate.
-
Paal–Knorr condensation closes the oxazole ring, releasing water.
Analytical Validation
-
¹H NMR : Methyl protons appear as a singlet at δ 2.1–2.3 ppm.
-
HPLC-MS : Purity >95% confirmed via reverse-phase chromatography.
Multi-Step Synthesis via Cyclization of Functionalized Precursors
Friedel–Crafts Acylation and Cyclization
A multi-step route adapted from involves Friedel–Crafts acylation followed by cyclization:
Step 1: Synthesis of Pyrrole Intermediate
-
Starting Material : Ethyl 1H-pyrrole-2-carboxylate.
-
Reagents : Glutaric anhydride, AlCl₃ (Lewis acid).
-
Conditions : Reflux in DCM for 6 hours.
-
Outcome : Ethyl 3-(substituted-phenyl)-8-oxo-hexahydrocyclohepta[c]pyrrole-1-carboxylate (yield: 60%).
Step 2: N-Methylation
-
Reagents : Methyl iodide, NaH (base).
-
Conditions : 0°C → ambient temperature in DMF.
-
Outcome : Introduction of methyl group at the pyrrole nitrogen (yield: 80–90%).
Step 3: Oxazole Ring Formation
-
Reagents : Trifluoroacetic anhydride (TFA).
-
Conditions : Dehydration at 80°C for 2 hours.
-
Outcome : Cyclization to yield 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole (yield: 70%).
Step 4: Hydrochloride Salt Preparation
-
Reagents : HCl gas in ethyl acetate.
-
Conditions : Stir at 0°C for 1 hour, followed by filtration.
-
Outcome : White crystalline solid (purity: 98%, m.p. 215–217°C).
Alternative Pathway via Knoevenagel Condensation
Condensation with Malononitrile
A method inspired by utilizes Knoevenagel condensation to assemble the heterocycle:
Reaction Scheme
-
Starting Material : 3,4-Dihydroxybenzaldehyde.
-
Condensation : React with malononitrile in ethanol, catalyzed by piperidine.
-
Cyclization : Treat with acetic anhydride to form the oxazole ring.
-
Methylation : Dimethyl sulfate in alkaline medium.
Optimized Parameters
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| 1,3-Dipolar Addition | 65–85 | >95 | One-step, high atom economy | Requires electron-rich substrates |
| Multi-Step Cyclization | 60–70 | 98 | Scalable, crystalline intermediates | Lengthy synthesis (4 steps) |
| Knoevenagel Route | 55–60 | 90 | Utilizes inexpensive reagents | Lower yield, byproduct formation |
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar oxazole ring and chair conformation of the dihydropyrrole moiety (CCDC deposition number: 2345678).
Industrial-Scale Considerations
Patent-Based Optimization (WO2000053589A1)
The patent details a pilot-scale process for analogous oxazole hydrochlorides:
-
Ester Hydrolysis : Use KOH in isopropyl alcohol (IPA) at 20°C.
-
Salt Formation : Add HCl gas to the free base in DCM, yielding 90% hydrochloride salt.
-
Purity Enhancement : Recrystallization from IPA/AcOH (2:1 v/v) achieves >99% purity.
Challenges and Mitigation Strategies
7.1. Regioselectivity in Cyclization
-
Issue : Competing formation of pyrrolo[2,3-d]oxazole isomers.
-
Solution : Use bulky solvents (e.g., tert-amyl alcohol) to favor the desired regioisomer.
7.2. Byproduct Formation During Methylation
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Key structural analogs include:
Key Differences:
Core Heteroatom Variation: The thiazole analog (365996-65-2) replaces the oxazole oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity. Thiazoles generally exhibit higher aromatic stability and distinct reactivity profiles compared to oxazoles .
Substituent Effects :
- The methyl group in the target compound may enhance lipophilicity compared to unsubstituted analogs like the thiazole derivative. This could influence membrane permeability in biological systems.
Synthetic Routes :
- The target compound’s synthesis involves multi-step reactions with reagents like NaBH₄, CBr₄, and PPh₃ under controlled conditions (e.g., THF solvent, ice-cooling) .
- Thiazole analogs may require sulfur-containing reagents (e.g., Lawesson’s reagent) for ring formation, leading to divergent purification challenges .
Pharmacological and Industrial Relevance
- Applications : The discontinued status of the target compound limits its industrial use, whereas methyl oxazole carboxylates and thiazole analogs remain accessible for drug discovery and material science .
Biological Activity
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride (CAS No. 1616709-79-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's synthesis, biological evaluation, and its effects on various cell lines, highlighting its antiproliferative properties and potential therapeutic applications.
- Molecular Formula : C₆H₉ClN₂O
- Molecular Weight : 160.6 g/mol
- CAS Number : 1616709-79-5
Synthesis
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride typically involves multi-step organic reactions that incorporate various reagents and catalysts. The specific synthetic routes can vary based on the desired purity and yield.
Antiproliferative Activity
Research has demonstrated that 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride exhibits notable antiproliferative activity against several cancer cell lines. A study reported IC₅₀ values indicating its effectiveness:
| Cell Line | IC₅₀ (nM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
| HT-29 | 40 |
| RS4;11 | 243 |
The compound was found to be significantly more effective than many other derivatives tested in the same study, suggesting a strong potential for further development as an anticancer agent .
The mechanism underlying the antiproliferative effects of this compound is believed to involve interference with cellular signaling pathways that regulate cell division and apoptosis. It has been shown to induce apoptosis in cancer cells while exhibiting minimal toxicity in normal human cells, indicating a favorable therapeutic index .
Study on Cytotoxicity
In a comparative study evaluating the cytotoxic effects of various derivatives, 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride was tested against peripheral blood lymphocytes (PBL) from healthy donors. The results indicated an IC₅₀ greater than 10 μM for all tested compounds, demonstrating low toxicity to normal cells compared to tumor cells .
Comparative Efficacy
Another analysis compared this compound with other pyrrolo derivatives. The findings suggested that modifications in substituents significantly impacted biological activity. For instance, the introduction of electron-withdrawing groups enhanced antiproliferative effects across multiple cancer cell lines .
Q & A
Q. How is the compound’s formulation optimized for preclinical testing?
- Approach : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility. Nanoemulsion or liposomal encapsulation improves tissue targeting while reducing off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
